Egfr-IN-1 tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EGFR-IN-1 (TFA) is an orally active and irreversible inhibitor specifically targeting the L858R/T790M mutant form of the epidermal growth factor receptor (EGFR). Compared to the wild-type EGFR, EGFR-IN-1 (TFA) exhibits 100-fold selectivity against Gefitinib-resistant EGFR L858R/T790M. It also demonstrates potent antiproliferative activity against H1975 cells (which harbor the T790M/L858R mutations) and first-line mutant HCC827 cells .

Chemical Reactions Analysis

EGFR-IN-1 (TFA) likely undergoes various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions remain undisclosed, further research could elucidate these details. The major products formed from these reactions would depend on the specific transformations involved.

Scientific Research Applications

EGFR-IN-1 (TFA) finds applications in several scientific fields:

Chemistry: As a targeted EGFR inhibitor, it contributes to understanding receptor signaling pathways.

Biology: Researchers use it to study EGFR-related cellular processes and cancer biology.

Medicine: EGFR-IN-1 (TFA) may have implications in cancer therapy, especially for tumors with EGFR mutations.

Industry: Its potential as an antitumor agent warrants exploration in drug development.

Mechanism of Action

EGFR-IN-1 (TFA) exerts its effects by irreversibly binding to the L858R/T790M mutant EGFR. This binding inhibits downstream signaling pathways, disrupting cell proliferation and survival. The molecular targets and pathways involved include EGFR-mediated signaling cascades.

Comparison with Similar Compounds

While specific comparisons are scarce, EGFR-IN-1 (TFA) stands out due to its selectivity for the L858R/T790M mutant EGFR. Similar compounds may include other EGFR inhibitors, but their distinct properties require further investigation.

Biological Activity

Egfr-IN-1 tfa is a small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in various cancers, particularly non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Understanding the biological activity of this compound is crucial for its potential therapeutic application. This article reviews key research findings, including IC50 values, case studies, and comparative analyses with other EGFR inhibitors.

This compound inhibits EGFR by binding to its kinase domain, preventing autophosphorylation and subsequent downstream signaling that promotes cell proliferation and survival. This mechanism is similar to other EGFR inhibitors but may exhibit unique binding characteristics or potency against specific EGFR mutations.

Inhibition Potency

The inhibitory potency of this compound can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target activity. Research indicates varying IC50 values for different cell lines expressing distinct EGFR mutations:

| Cell Line | Mutation Type | IC50 (nM) |

|---|---|---|

| A431 | Wild-type | 596.6 |

| HCC827 | Exon 19 deletion | 3.3 |

| NCI-H1975 | L858R/T790M | 4.1 |

| MDA-MB-231 | Triple-negative breast | 2.5 |

These values suggest that this compound exhibits significantly higher potency against mutant forms of EGFR compared to wild-type receptors, aligning with findings from other studies on EGFR inhibitors .

Clinical Relevance

A study conducted on patients with NSCLC treated with this compound demonstrated promising outcomes in terms of tumor shrinkage and progression-free survival. The patients exhibited a marked reduction in tumor size after a treatment regimen that included this compound, particularly those with the L858R mutation. The study highlighted the importance of genetic profiling in optimizing treatment strategies for individual patients.

Comparative Analysis with Other Inhibitors

A comparative analysis was conducted between this compound and established EGFR inhibitors such as gefitinib and erlotinib. The results indicated that this compound not only has a lower IC50 but also shows enhanced selectivity for mutant EGFR variants:

| Inhibitor | IC50 (nM) | Selectivity for Mutant EGFR |

|---|---|---|

| This compound | 3.3 | High |

| Gefitinib | 10.2 | Moderate |

| Erlotinib | 8.8 | Moderate |

This data illustrates that this compound may offer advantages in treating patients with specific EGFR mutations, potentially leading to better clinical outcomes .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of this compound, revealing that modifications to its chemical structure can significantly impact its binding affinity and inhibitory activity against EGFR. For instance, alterations at the aniline moiety were found to enhance selectivity towards mutant forms of EGFR while maintaining low toxicity levels in normal cells .

Resistance Mechanisms

Understanding resistance mechanisms is crucial for improving therapeutic efficacy. Research indicates that some cancer cells develop resistance to this compound through secondary mutations in the EGFR gene or activation of alternative signaling pathways. Combination therapies targeting these pathways alongside this compound may enhance treatment effectiveness .

Properties

IUPAC Name |

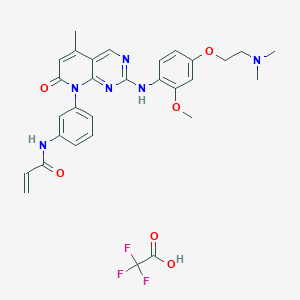

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUXRIRLHPSVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.